molecular formula C14H23NO2S B10962268 2,4,5-trimethyl-N-(3-methylbutyl)benzenesulfonamide

2,4,5-trimethyl-N-(3-methylbutyl)benzenesulfonamide

Cat. No.: B10962268
M. Wt: 269.40 g/mol
InChI Key: RLNLPAHCYQLJPA-UHFFFAOYSA-N
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Description

N-ISOPENTYL-2,4,5-TRIMETHYL-1-BENZENESULFONAMIDE is a chemical compound with a complex structure that includes an isopentyl group, three methyl groups, and a benzenesulfonamide moiety

Properties

Molecular Formula

C14H23NO2S

Molecular Weight

269.40 g/mol

IUPAC Name

2,4,5-trimethyl-N-(3-methylbutyl)benzenesulfonamide

InChI

InChI=1S/C14H23NO2S/c1-10(2)6-7-15-18(16,17)14-9-12(4)11(3)8-13(14)5/h8-10,15H,6-7H2,1-5H3

InChI Key

RLNLPAHCYQLJPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ISOPENTYL-2,4,5-TRIMETHYL-1-BENZENESULFONAMIDE typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with isopentylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of N-ISOPENTYL-2,4,5-TRIMETHYL-1-BENZENESULFONAMIDE may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N-ISOPENTYL-2,4,5-TRIMETHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-ISOPENTYL-2,4,5-TRIMETHYL-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ISOPENTYL-2,4,5-TRIMETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The isopentyl and methyl groups may contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-ISOPENTYL-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE
  • N-ISOPENTYL-2,4,5-TRIMETHYL-1-BENZENESULFONAMIDE

Uniqueness

N-ISOPENTYL-2,4,5-TRIMETHYL-1-BENZENESULFONAMIDE is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the isopentyl group also distinguishes it from other sulfonamides, potentially affecting its pharmacokinetic properties.

This detailed article provides a comprehensive overview of N-ISOPENTYL-2,4,5-TRIMETHYL-1-BENZENESULFONAMIDE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

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